molecular formula C16H21NO4 B1527707 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate CAS No. 1236144-51-6

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate

Cat. No. B1527707
CAS RN: 1236144-51-6
M. Wt: 291.34 g/mol
InChI Key: MBELYSROOPOIIB-UHFFFAOYSA-N
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Description

“1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1236144-51-6 . It has a molecular weight of 291.35 . The compound is typically a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-17(10-13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 291.35 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Base-Promoted α-Alkylation : 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate plays a role in base-promoted α-alkylation processes. It has been used to produce optically active α-substituted azetidine-2-carboxylic acid esters, starting from commercially available chiral compounds. This method significantly improves the yields and diastereoselectivities of the α-alkylated products (Tayama et al., 2018).

  • Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : The compound has been used in the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains. These syntheses are part of efforts to study the influence of conformation on peptide activity, contributing to advancements in peptide chemistry (Sajjadi & Lubell, 2008).

  • Development of Pharmaceutical Compounds : Azetidines, including derivatives of this compound, are increasingly important in the synthesis of various pharmaceutical compounds. They serve as versatile building blocks in medicinal chemistry, aiding in the creation of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Organic Synthesis and Chemical Transformations

  • Role in Organic Synthesis : The compound is used in organic synthesis, particularly in the preparation of high molecular weight polypeptides. Its derivatives serve as novel isomeric analogs of dl-proline, showcasing its versatility in synthetic organic chemistry (Soriano et al., 1980).

  • Masked Dipoles in Cycloaddition Reactions : Derivatives of this compound have been used as masked 1,3- and 1,4-dipoles in formal cycloaddition reactions. These reactions are fundamental in the synthesis of complex organic molecules, demonstrating the compound's utility in advanced organic synthesis (Yadav & Sriramurthy, 2005).

  • Synthesis of Protected Azetidines : The compound is involved in the synthesis of protected azetidines, which are crucial intermediates in various chemical syntheses. These processes include ring-opening, cyclization, and substitution reactions, highlighting its role in the development of new synthetic methodologies (Zhou Guo-chuan, 2009).

Safety and Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

1-O-benzyl 3-O-tert-butyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-17(10-13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBELYSROOPOIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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